molecular formula C8H4Br2N2 B11799114 4,8-Dibromo-1,5-naphthyridine

4,8-Dibromo-1,5-naphthyridine

Cat. No.: B11799114
M. Wt: 287.94 g/mol
InChI Key: FUCCZSOGWBLCDJ-UHFFFAOYSA-N
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Description

4,8-Dibromo-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,8-Dibromo-1,5-naphthyridine can be synthesized through a bromination reaction of 1,5-naphthyridine-4,8(1H,5H)-dione using phosphorus oxybromide (POBr3) . The reaction typically involves refluxing the starting material in the presence of the brominating agent to achieve the desired dibromo product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,8-Dibromo-1,5-naphthyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,8-Dibromo-1,5-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-dibromo-1,5-naphthyridine primarily involves its role as a building block for the synthesis of more complex molecules. In organic electronics, its electron-transport and hole-injecting properties are attributed to its molecular structure, which facilitates efficient charge transfer . The compound’s interactions with other molecules and its ability to form stable complexes contribute to its functionality in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bromine substituents, which enhance its reactivity and make it a versatile intermediate for the synthesis of a wide range of functional materials. Its ability to participate in cross-coupling reactions and its opto-electrical properties distinguish it from other naphthyridine derivatives .

Properties

Molecular Formula

C8H4Br2N2

Molecular Weight

287.94 g/mol

IUPAC Name

4,8-dibromo-1,5-naphthyridine

InChI

InChI=1S/C8H4Br2N2/c9-5-1-3-11-8-6(10)2-4-12-7(5)8/h1-4H

InChI Key

FUCCZSOGWBLCDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CC=NC2=C1Br)Br

Origin of Product

United States

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